![molecular formula C18H14F3NO6S B13863498 [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a dimethoxyphenoxy group and a trifluoromethanesulfonate moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and an oxidant such as copper acetate . The dimethoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2,6-dimethoxyphenol reacts with a suitable quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles like amines or thiols under mild conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The trifluoromethanesulfonate group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl functionality, used as a solvent and intermediate in organic synthesis.
[4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl] (furan-2-yl)methanone: A compound with a similar quinoline core and dimethoxyphenyl group, known for its therapeutic properties.
Uniqueness
What sets [2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate apart is its combination of the quinoline core with the trifluoromethanesulfonate group, which enhances its chemical stability and reactivity. This unique structure allows for a wide range of applications in different scientific fields, making it a versatile and valuable compound for research and industry.
Propriétés
Formule moléculaire |
C18H14F3NO6S |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
[2-(2,6-dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C18H14F3NO6S/c1-25-14-4-3-5-15(26-2)17(14)27-16-9-6-11-10-12(7-8-13(11)22-16)28-29(23,24)18(19,20)21/h3-10H,1-2H3 |
Clé InChI |
BZZFHLCZBPRXLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


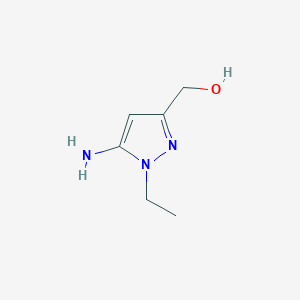
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
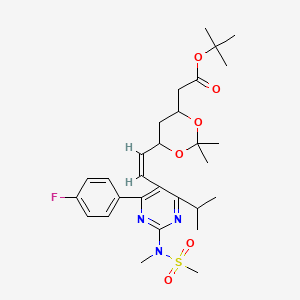
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
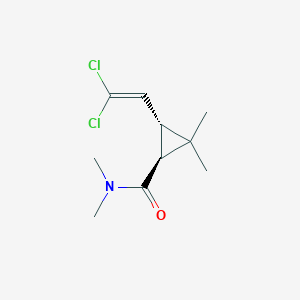
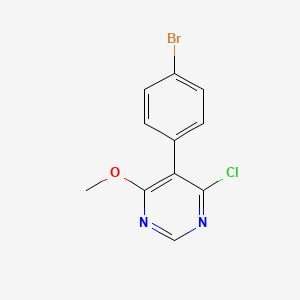
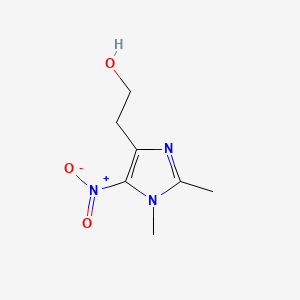
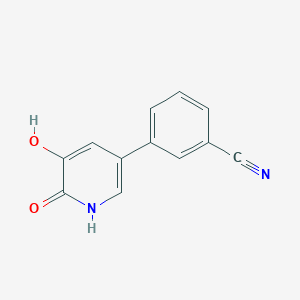

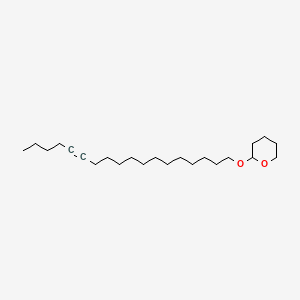
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
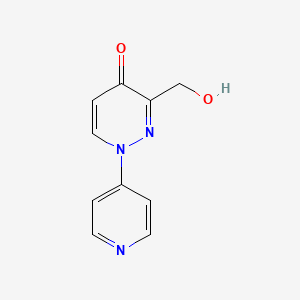
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)

